

# Application Note & Protocol: Quantifying Gene Expression with the ONPG Assay and Miller Units

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONPG

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Audience: Researchers, scientists, and drug development professionals.

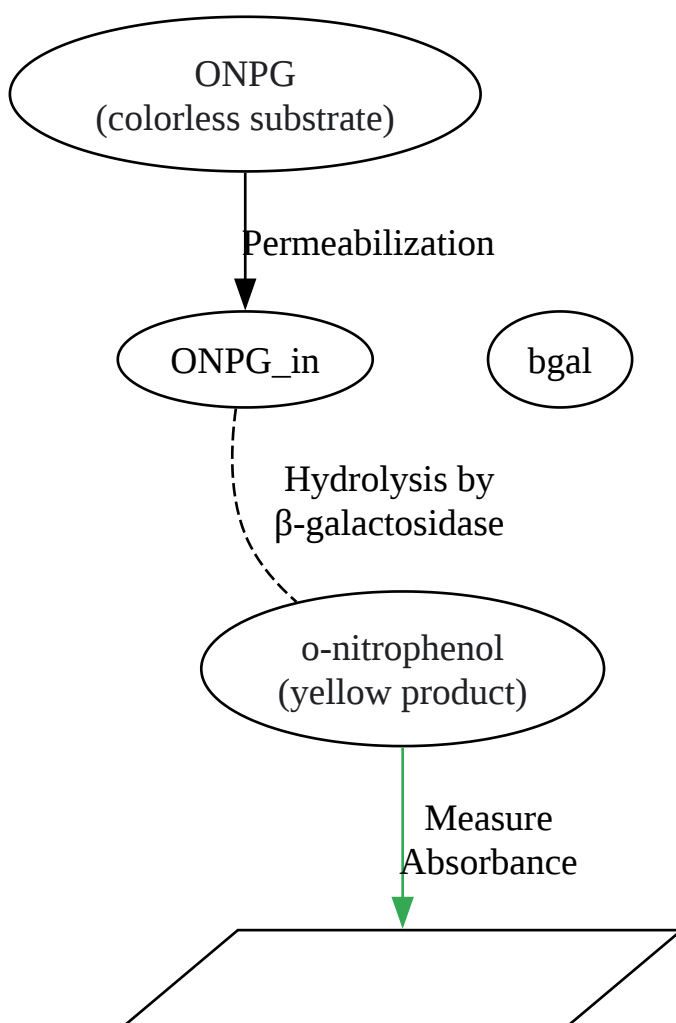
## Introduction

The  $\beta$ -galactosidase assay, utilizing the chromogenic substrate o-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**), is a cornerstone technique in molecular biology for quantifying gene expression. The bacterial lacZ gene, which encodes the enzyme  $\beta$ -galactosidase, is a widely used reporter gene. When a promoter of interest is fused to the lacZ gene, the resulting  $\beta$ -galactosidase activity serves as a direct and measurable proxy for the promoter's activity. The enzyme cleaves the colorless **ONPG** substrate into galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically by measuring its absorbance at 420 nm.<sup>[1][2][3]</sup>

To standardize the results and allow for comparison across different experiments and cell densities, the enzyme activity is expressed in Miller Units.<sup>[4]</sup> This standardized unit normalizes the rate of the reaction to the cell density and the volume of culture used, providing a robust measure of specific enzyme activity.<sup>[5][6]</sup> This application note provides a detailed protocol for performing the **ONPG** assay and calculating Miller Units, a critical tool for drug development, studying gene regulation, and analyzing protein-protein interactions.<sup>[7][8][9]</sup>

## Principle of the ONPG Assay

The ability of certain bacteria to ferment lactose is dependent on two key enzymes: lactose permease, which facilitates the entry of lactose into the cell, and  $\beta$ -galactosidase, which hydrolyzes lactose into glucose and galactose.[8][10] The **ONPG** assay uses an artificial lactose analog, **ONPG**, which can enter the cell and is cleaved by  $\beta$ -galactosidase.[10] This enzymatic reaction produces o-nitrophenol, which imparts a yellow color to the solution, with an absorbance maximum at 420 nm.[1][11][12] The intensity of this color is directly proportional to the amount of enzyme activity.



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Caption: Enzymatic reaction underlying the **ONPG** assay.

## Detailed Experimental Protocols

This protocol is optimized for bacterial cultures. Modifications may be necessary for other cell types, such as yeast or mammalian cells.

## I. Required Materials and Reagents

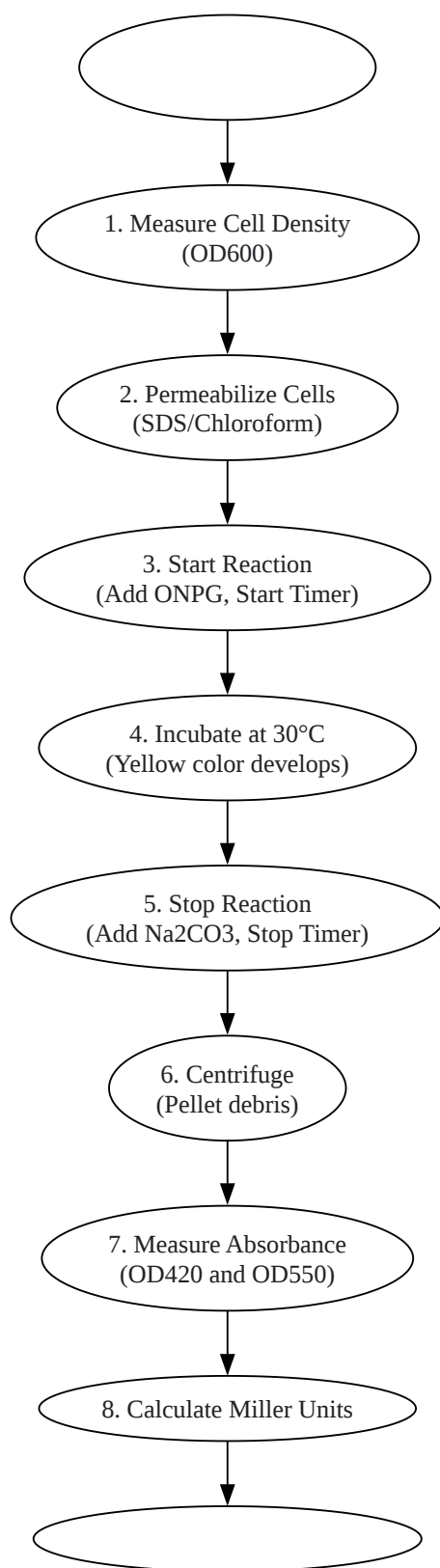
Reagent/Material	Preparation / Notes
Z-Buffer	For 1 L: 16.1 g $\text{Na}_2\text{HPO}_4 \cdot 7\text{H}_2\text{O}$ , 5.5 g $\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$ , 0.75 g KCl, 0.246 g $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ . Dissolve in 950 mL $\text{dH}_2\text{O}$ , adjust pH to 7.0, and bring volume to 1 L. Autoclave. Before use, add 2.7 mL $\beta$ -mercaptoethanol per 1 L of Z-Buffer. <a href="#">[6]</a>
ONPG Solution	4 mg/mL in Z-Buffer or 0.1 M phosphate buffer (pH 7.0). Prepare fresh before each experiment as it is light-sensitive. <a href="#">[6]</a> <a href="#">[7]</a>
Stop Solution	1 M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ). <a href="#">[2]</a> <a href="#">[13]</a>
Lysis Reagents	0.1% SDS, Chloroform. Alternatively, commercial reagents like PopCulture can be used. <a href="#">[6]</a> <a href="#">[14]</a>
Bacterial Culture	Grown to mid-log phase ( $\text{OD}_{600}$ between 0.2 - 0.7). <a href="#">[6]</a>
Equipment	Spectrophotometer or microplate reader, incubator (30-37°C), centrifuge, micropipettes, sterile tubes.

## II. Experimental Workflow: Step-by-Step Protocol

- Cell Culture:
  - Inoculate 5 mL of appropriate growth media with a single bacterial colony. Grow overnight at 37°C with shaking.[\[6\]](#)
  - The next day, subculture the cells by inoculating fresh media to achieve an initial  $\text{OD}_{600}$  of ~0.05-0.1.

- If applicable, add the inducer (e.g., IPTG) at the appropriate time.
- Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD<sub>600</sub> of 0.2-0.7).[6] This ensures that cells are metabolically active and protein expression is stable.
- Harvesting and Density Measurement:
  - Place cultures on ice for at least 20 minutes to halt cell growth and protein synthesis.[6]
  - Transfer 1 mL of the culture to a cuvette and measure the optical density at 600 nm (OD<sub>600</sub>) against a media blank. Record this value precisely. This measurement is critical for normalizing the enzyme activity.[7]
- Cell Permeabilization:
  - Transfer a defined volume (V) of the cell culture (e.g., 0.1 to 0.5 mL, depending on expected activity) into a fresh microfuge tube.[15]
  - Add Z-Buffer (with β-mercaptoethanol) to bring the total volume to 1 mL.
  - Add 50 μL of 0.1% SDS and 100 μL of chloroform to permeabilize the cell membranes. Vortex vigorously for 10-15 seconds.[6] This step allows **ONPG** to enter the cells.
- Enzymatic Reaction:
  - Pre-warm the tubes to 28-30°C for 5 minutes.
  - Start the reaction by adding 200 μL of 4 mg/mL **ONPG** solution to each tube.[6]
  - Start a timer immediately and mix the contents. Note the exact start time (t<sub>start</sub>) for each sample.
  - Incubate the reaction at 28-30°C. Monitor the development of a yellow color. The reaction should proceed long enough for a visible color change but not so long that the substrate becomes limiting (OD<sub>420</sub> should ideally be between 0.2 and 0.9).[4][15]
- Stopping the Reaction:

- Stop the reaction by adding 500  $\mu\text{L}$  of 1 M  $\text{Na}_2\text{CO}_3$ .[\[6\]](#) This raises the pH, which denatures  $\beta$ -galactosidase and halts the reaction.
- Record the exact stop time ( $t_{\text{stop}}$ ). The total reaction time ( $t$ ) in minutes is ( $t_{\text{stop}} - t_{\text{start}}$ ).[\[16\]](#)
- Absorbance Measurement:
  - Centrifuge the tubes at high speed ( $\sim 13,000$  rpm) for 5 minutes to pellet cell debris.[\[7\]](#)
  - Carefully transfer the supernatant to a clean cuvette.
  - Measure the absorbance at 420 nm ( $\text{OD}_{420}$ ) to quantify the amount of o-nitrophenol produced.[\[1\]](#)
  - Measure the absorbance at 550 nm ( $\text{OD}_{550}$ ) to correct for light scattering caused by any remaining cell debris.[\[6\]](#)[\[17\]](#)



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Caption: Standard experimental workflow for the **ONPG** assay.

## Calculating Miller Units

The specific activity of  $\beta$ -galactosidase is calculated using the Miller Unit formula, which normalizes the rate of o-nitrophenol production to cell density and reaction volume.

### The Miller Unit Formula

The most common formula is:

$$\text{Miller Units} = 1000 \times [\text{OD}_{420} - (1.75 \times \text{OD}_{550})] / (t \times V \times \text{OD}_{600})$$
[\[6\]](#)[\[15\]](#)[\[18\]](#)

Where:

- $\text{OD}_{420}$ : Absorbance of the yellow o-nitrophenol product.[\[1\]](#)
- $\text{OD}_{550}$ : Absorbance at 550 nm, used to correct for light scattering by cell debris. The correction factor of 1.75 is empirically derived.[\[6\]](#)[\[17\]](#)
- t: Reaction time in minutes, from the addition of **ONPG** to the addition of the stop solution.[\[16\]](#)
- V: Volume of the cell culture used in the assay, in milliliters (mL).[\[6\]](#)
- $\text{OD}_{600}$ : Absorbance of the culture at 600 nm, representing the cell density at the time of assay.[\[7\]](#)
- 1000: A scaling factor to express the units in whole numbers.[\[5\]](#)

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Caption: Logical flow of data for Miller Unit calculation.

## Data Presentation and Interpretation

Raw data should be meticulously recorded and organized. The final Miller Units provide a clear, comparable metric for  $\beta$ -galactosidase activity.

## Example Data and Calculation

Consider an experiment testing the effect of two compounds on a specific promoter.

Table 1: Raw Experimental Data

Sample	OD <sub>600</sub>	Volume (V) (mL)	Time (t) (min)	OD <sub>420</sub>	OD <sub>550</sub>
Control	0.520	0.2	15.0	0.455	0.030
Compound A	0.510	0.2	15.0	0.890	0.032
Compound B	0.535	0.2	15.0	0.150	0.028

Table 2: Calculated Miller Units

Sample	Calculation	Miller Units
Control	$1000 \times [0.455 - (1.75 \times 0.030)]$ $/ (15.0 \times 0.2 \times 0.520)$	258.0
Compound A	$1000 \times [0.890 - (1.75 \times 0.032)]$ $/ (15.0 \times 0.2 \times 0.510)$	545.1
Compound B	$1000 \times [0.150 - (1.75 \times 0.028)]$ $/ (15.0 \times 0.2 \times 0.535)$	63.0

Interpretation:

- Compound A leads to a significant increase in Miller Units compared to the control, suggesting it acts as an activator of the promoter or enhances the expression/stability of the reporter protein.
- Compound B results in a sharp decrease in Miller Units, indicating it likely inhibits promoter activity or interferes with the reporter system.

These quantitative results are crucial for dose-response studies in drug development, mutational analysis of promoters, and validating protein-protein interactions.



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